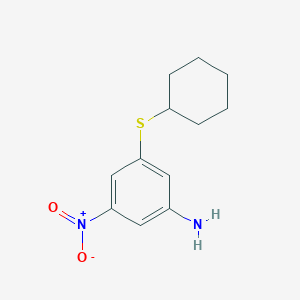
3-(Cyclohexylthio)-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It might involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The products of these reactions can provide valuable insights into the compound’s chemical properties .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, color, odor, density, and many others .Applications De Recherche Scientifique
Photolabeling Probes : The synthesis of N-(3-azido-4-chlorophenyl)-N′-[3H-methyl] thiourea, a compound related to 3-(Cyclohexylthio)-5-nitroaniline, was explored as a potential photolabeling probe for biological studies, although its practical use was limited due to high self-radiolysis rates (Lamotte et al., 1994).
Synthesis of Benzimidazoles : A study detailed the one-step reductive cyclization of o-nitroanilines (a group including this compound) with aryl aldehydes to synthesize Benzimidazoles, important compounds in medicinal chemistry (Jia-qi, 2007).
Antimicrobial Properties : Research on the synthesis of new linear phenothiazine azo-dye compounds, using a process involving 3-nitroaniline, demonstrated potential antimicrobial properties against certain microorganisms (Ayuk et al., 2018).
Biochemical Research : this compound derivatives have been used in biochemical research, as seen in a study involving water-soluble aromatic disulfides for determining sulfhydryl groups in biological materials (Ellman, 1959).
Molecular Electronics : A study on molecular electronic devices utilized a molecule containing a nitroamine redox center (related to this compound), which exhibited significant on-off ratios and negative differential resistance, crucial for electronic applications (Chen et al., 1999).
Optical Properties in Materials : The integration of a p-nitroaniline motif (similar to this compound) in metal–organic frameworks showed the emergence of second-order nonlinear optical activity, providing potential for applications in optical materials (Markey et al., 2017).
Synthesis of Nitroanilines and Nitropyridines : A method for synthesizing nitroanilines and nitropyridines, using a three-component ring transformation, highlighted the significance of these compounds in the development of biologically active pharmaceuticals (Le & Nishiwaki, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclohexylsulfanyl-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c13-9-6-10(14(15)16)8-12(7-9)17-11-4-2-1-3-5-11/h6-8,11H,1-5,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDSNBFFKRZAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285511 |
Source


|
| Record name | 3-(Cyclohexylthio)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898808-59-8 |
Source


|
| Record name | 3-(Cyclohexylthio)-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898808-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclohexylthio)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)

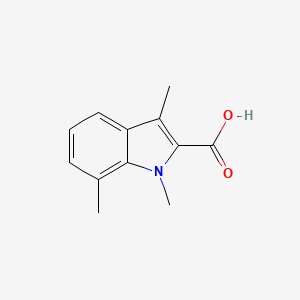
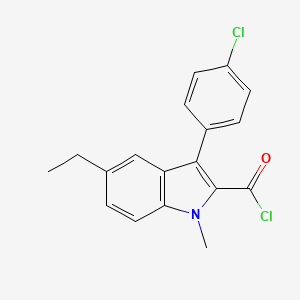
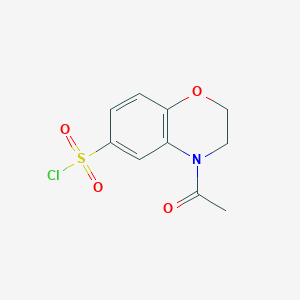
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)

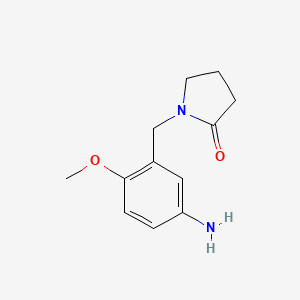

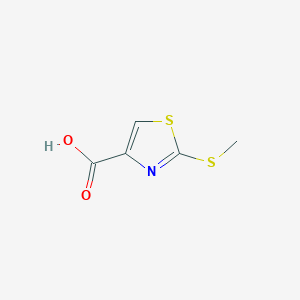
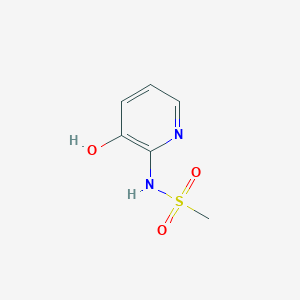
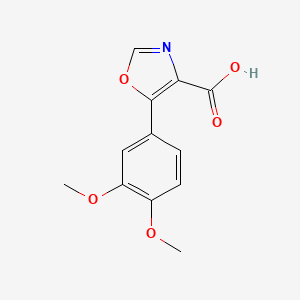
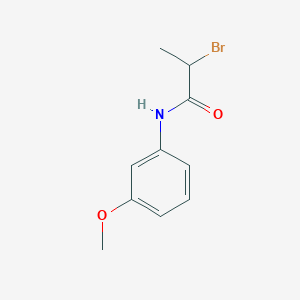
![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)